Paldimycin - 102426-96-0

Paldimycin

Catalog Number: EVT-1167991
CAS Number: 102426-96-0
Molecular Formula: C87H126N8O46S6
Molecular Weight: 2212.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Paldimycin is classified within the family of polyketide antibiotics, specifically as a member of the paulomycin group. Its biosynthesis is linked to the genetic and enzymatic machinery of Streptomyces albus, which utilizes chorismate as a precursor for the synthesis of various bioactive compounds, including paldimycin and its derivatives . The compound features a distinctive paulic acid moiety, which is critical for its biological activity .

Synthesis Analysis

The synthesis of paldimycin involves multiple enzymatic steps, primarily through the manipulation of the biosynthetic gene clusters identified in Streptomyces albus. The pathway includes:

  • Glycosylation: The attachment of sugar moieties to the core structure, facilitated by glycosyltransferases.
  • Acylation: The addition of acyl groups, performed by acyltransferases.
  • Modification of Deoxysugars: The incorporation of specific deoxysugars like L-paulomycose and D-allose into the structure.

Recent studies have demonstrated that inactivation of specific genes related to these processes can lead to the identification of intermediates and shunt products, refining our understanding of paldimycin's biosynthesis . Notably, combinatorial biosynthesis has been employed to generate novel derivatives with altered sugar components, enhancing the diversity of potential bioactive compounds .

Molecular Structure Analysis

Paldimycin's molecular structure is characterized by its complex glycosylated framework. It consists of:

  • A central polyketide backbone.
  • Multiple sugar units that contribute to its solubility and interaction with biological targets.
  • A unique paulic acid moiety that plays a significant role in its antibacterial activity.

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry have been utilized to elucidate its structure, confirming the presence of specific functional groups and stereochemistry . The molecular formula for paldimycin is typically represented as C₁₉H₃₃N₃O₇S.

Chemical Reactions Analysis

Paldimycin undergoes various chemical reactions that are crucial for its activity:

  • Hydrolysis: Involves the cleavage of glycosidic bonds, which can affect its stability and bioactivity.
  • Acylation Reactions: These reactions modify the compound's pharmacological properties by altering its lipophilicity and interaction with bacterial membranes.
  • Redox Reactions: Involving electron transfer processes that can impact its antibacterial efficacy.

These reactions are influenced by environmental conditions such as pH, temperature, and the presence of other reactants .

Mechanism of Action

Paldimycin exerts its antibacterial effects primarily through interference with bacterial cell wall synthesis. It binds to specific targets within the bacterial cell membrane, leading to:

  • Disruption of membrane integrity.
  • Inhibition of peptidoglycan synthesis, which is essential for maintaining cell wall structure.

Studies have shown that paldimycin demonstrates cytotoxicity against various tumor cell lines, indicating potential applications beyond antibacterial use . The precise molecular interactions involved in this mechanism are still under investigation but are believed to involve specific binding affinities to cellular receptors or enzymes critical for bacterial survival.

Physical and Chemical Properties Analysis

Paldimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its glycosylated nature.
  • Stability: The presence of the paulic acid moiety contributes to its stability under physiological conditions.
  • Melting Point: Characteristic melting points have been recorded, indicating solid-state behavior important for formulation development.

These properties are crucial for determining suitable delivery methods and formulations in therapeutic applications .

Applications

Paldimycin has significant potential in various scientific applications:

  • Antibiotic Development: Due to its effectiveness against resistant strains of bacteria, it serves as a candidate for new antibiotic therapies.
  • Cancer Treatment: Its cytotoxic properties suggest possible use in oncological therapies, particularly in targeting specific cancer cell lines.
  • Biotechnology Research: Understanding its biosynthesis can lead to advancements in microbial production techniques for other valuable compounds.

Research continues into optimizing paldimycin's structural features to enhance its efficacy and reduce potential side effects in clinical settings .

Introduction

Historical Context of Paldimycin Discovery

Paldimycin, designated experimentally as U-70,138F, emerged during the 1980s as part of a concerted effort to discover novel antibiotics effective against resistant Gram-positive pathogens. This macrocyclic glycopeptide antibiotic was isolated from fermentation broths of Streptomyces-like soil actinomycetes, characterized by its unique structural features, including a complex aglycone core and sugar moieties [1] [9]. Its discovery period coincided with escalating concerns about methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, driving pharmaceutical research toward natural products with novel mechanisms of action [2] [4]. Initial studies positioned Paldimycin as a promising candidate due to its potent in vitro activity against key Gram-positive pathogens. However, despite its structural distinctiveness and early promise, Paldimycin did not progress to widespread clinical use. Critical evaluations revealed significant limitations in its spectrum, particularly against anaerobic bacteria, and the compound was ultimately overshadowed by contemporaneous agents like Daptomycin (LY146032), which demonstrated superior broad-spectrum efficacy [1] [6]. The trajectory of Paldimycin underscores the challenges in translating in vitro potential into therapeutic utility in an era of rapidly evolving antimicrobial resistance.

Taxonomic Classification of Target Pathogens (Gram-Positive Anaerobes)

Paldimycin’s primary antimicrobial targets were Gram-positive anaerobic bacteria, a taxonomically diverse group responsible for infections ranging from intra-abdominal abscesses to periodontal disease. These organisms possess a thick peptidoglycan layer but lack an outer membrane, rendering them intrinsically susceptible to antibiotics targeting cell wall synthesis [5] [8]. Modern taxonomy, refined by molecular techniques like 16S ribosomal RNA sequencing and whole-genome analysis, has substantially reclassified many genera originally tested against Paldimycin:

Table 1: Taxonomic Evolution of Key Gram-Positive Anaerobic Pathogens Relevant to Paldimycin Research

Historical ClassificationCurrent ClassificationClinical Significance
Peptostreptococcus magnusFinegoldia magnaSkin/soft tissue infections; medical device biofilms
Peptostreptococcus microsParvimonas micraPeriodontal infections; aspiration pneumonia
Peptococcus nigerRetained (Peptococcus niger)Rarely implicated in human infections
Eubacterium aerofaciensCollinsella aerofaciensGut commensal; emerging opportunistic pathogen
Clostridium difficileClostridioides difficileAntibiotic-associated colitis; healthcare outbreaks
Propionibacterium acnesCutibacterium acnesAcne vulgaris; prosthetic joint infections

This taxonomic reorganization reflects phylogenetic relationships more accurately and influences laboratory identification and clinical reporting practices [3] [5]. For instance, earlier studies evaluating Paldimycin’s efficacy against "Peptostreptococcus" species likely included organisms now classified under Finegoldia, Parvimonas, Peptoniphilus, and Anaerococcus. Understanding these shifts is crucial when interpreting historical data on Paldimycin’s spectrum, as its activity varied considerably across these redefined genera [1] [5]. Notably, many clinically significant anaerobes, including Clostridioides difficile and Cutibacterium acnes, maintain critical roles in healthcare-associated infections today, highlighting the enduring relevance of antibiotics targeting this group [5] [8].

Emergence of Antimicrobial Resistance in Gram-Positive Bacteria

The latter half of the 20th century witnessed alarming rises in resistance among Gram-positive bacteria, creating an urgent need for novel agents like Paldimycin. Staphylococcus aureus rapidly evolved resistance to penicillin via plasmid-encoded β-lactamases, followed by the emergence of methicillin resistance mediated by the acquisition of the mecA gene and production of penicillin-binding protein 2a (PBP2a), conferring cross-resistance to nearly all β-lactams [4] [6]. Concurrently, enterococci developed resistance to vancomycin through the acquisition of van operons (vanA, vanB), which remodel peptidoglycan precursors from D-Ala-D-Ala to D-Ala-D-Lac, drastically reducing glycopeptide binding affinity [2] [6].

Table 2: Key Resistance Mechanisms in Gram-Positive Bacteria During the Paldimycin Era

Pathogen GroupExemplar Resistance PhenotypePrimary Mechanism(s)Clinical Impact (1980s–Present)
Staphylococcus aureusMethicillin-Resistance (MRSA)Altered PBPs (PBP2a); mecA gene acquisition60% ICU staphylococcal infections in US (2006 data)
EnterococciVancomycin-Resistance (VRE)Peptidoglycan precursor alteration (van genes)20-30% mortality in bloodstream infections
Streptococcus pneumoniaePenicillin-Non-SusceptiblePBP mutations; mosaic gene acquisitionReduced β-lactam efficacy for meningitis/pneumonia
Anaerobic Gram-Positive Rods & Cocciβ-Lactamase ProductionCephalosporinases; carbapenemases (rare)Treatment failures in mixed anaerobic infections

This resistance landscape propelled antibiotic discovery efforts. However, resistance among anaerobes was also evolving. Bacteroides spp. (Gram-negative anaerobes) were notorious for β-lactamase production, but Gram-positive anaerobes like Clostridioides difficile and certain Cutibacterium strains increasingly exhibited diminished susceptibility to clindamycin, erythromycin, and even metronidazole [1] [8]. Paldimycin was evaluated against this backdrop, with researchers hoping it might circumvent common resistance pathways. Unfortunately, its inherent lack of activity against many key anaerobes limited its utility against these emerging threats [1]. The World Health Organization now lists vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) as "high priority" pathogens, underscoring the persistent unmet need Paldimycin ultimately could not address [7] [8].

Properties

CAS Number

102426-96-0

Product Name

Paldimycin

IUPAC Name

(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Molecular Formula

C87H126N8O46S6

Molecular Weight

2212.4 g/mol

InChI

InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1

InChI Key

VSHJMNNDPYEUOT-ILYCIZJESA-N

SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O

Synonyms

paldimycin

Canonical SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.